
Cis-N-BOC-3,4-diaminopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-N-BOC-3,4-diaminopyrrolidine is a chemical compound with the molecular formula C9H19N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two amino groups at the 3 and 4 positions of the pyrrolidine ring, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-N-BOC-3,4-diaminopyrrolidine typically involves the protection of the amino groups and the pyrrolidine ring formation. One common method is the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using hydrogenation. This process employs a Raney nickel catalyst and carefully controlled hydrogenation parameters to achieve high selectivity towards the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow chemistry has been reported to enhance the efficiency and selectivity of the synthesis. This method allows for the integration of multiple reaction steps without the need for intermediate isolation or purification .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-N-BOC-3,4-diaminopyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Raney nickel.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
Cis-N-BOC-3,4-diaminopyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cis-N-BOC-3,4-diaminopyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cis-N-BOC-3,4-diaminopyrrolidine: Characterized by the presence of a BOC protecting group and two amino groups at the 3 and 4 positions.
Trans-N-BOC-3,4-diaminopyrrolidine: Similar structure but with different stereochemistry, leading to different reactivity and applications.
N-BOC-3,4-diaminopyrrolidine: Without the cis or trans designation, indicating a mixture of stereoisomers.
Uniqueness
This compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of stereochemically pure pharmaceutical agents .
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-4-aminopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5,10H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
Clé InChI |
NYBHWKRMLGNPAT-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


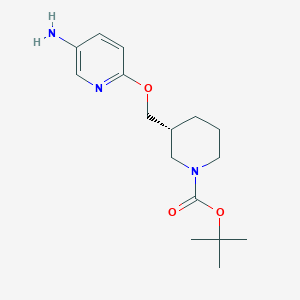

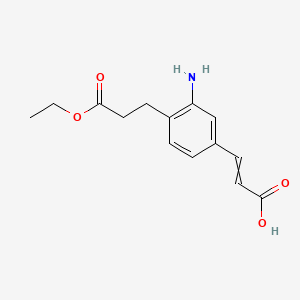
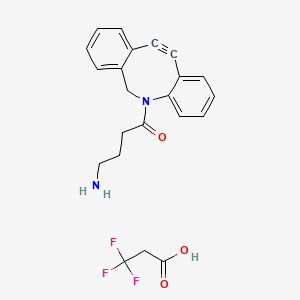
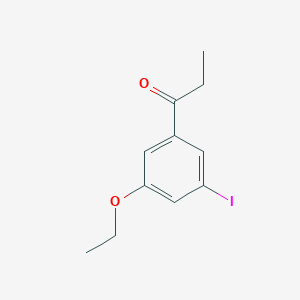
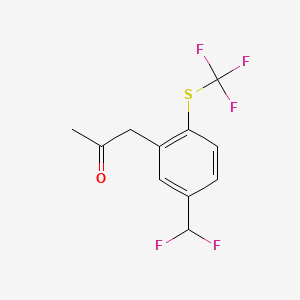
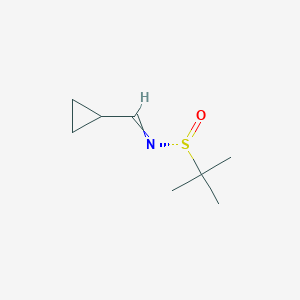

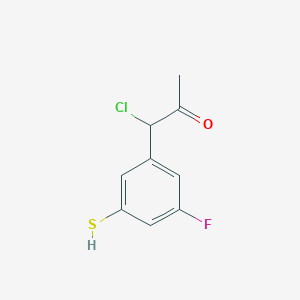
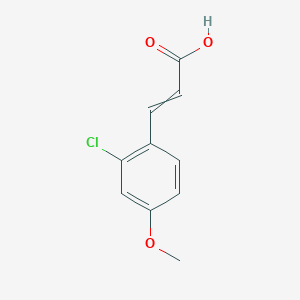
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)



